molecular formula C16H14FNO4S B6244234 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate CAS No. 2411221-89-9

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate

Cat. No. B6244234
CAS RN: 2411221-89-9
M. Wt: 335.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate (THIQ-FSA) is a novel fluorinated small molecule that has recently been developed for use in scientific research. It is an organosulfonate that has been used to study a variety of biological processes, including enzymatic catalysis, protein-protein interactions, and drug delivery. THIQ-FSA is an important tool in the field of medicinal chemistry, as it can be used to study the structure and function of biological systems.

Scientific Research Applications

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, such as cytochrome P450, as well as to study the effects of drugs on the body. It has also been used to study protein-protein interactions and drug delivery. In addition, this compound has been used to study the biochemical and physiological effects of drugs on the body, as well as to study the effects of drugs on the brain.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate is not yet fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound may also act as an agonist of G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of G protein-coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, has high yields, and is suitable for use in a variety of biological experiments. Additionally, this compound is a relatively small molecule, which makes it easier to study its structure and function. However, this compound also has some limitations for use in laboratory experiments. It is not as stable as some other organosulfonates and is susceptible to hydrolysis. Additionally, it is not as soluble in aqueous solutions as some other compounds and may require the use of organic solvents for dissolution.

Future Directions

The potential applications of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate are still being explored. Possible future directions for research include the study of its effects on other enzymes, such as cytochrome P450, as well as its effects on other G protein-coupled receptors. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Finally, further research into the synthesis of this compound could lead to the development of improved methods for its production.

Synthesis Methods

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate can be synthesized using a two-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base. The reaction of the acid with the fluorosulfonyl chloride produces an intermediate, which is then reacted with phenylmagnesium bromide to produce this compound. This synthesis method has been used to produce this compound in high yields and is suitable for use in laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate involves the reaction of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol", "Fluoranesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution and stir for 10-15 minutes.", "Step 3: Slowly add fluoranesulfonyl chloride to the solution while stirring continuously.", "Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature.", "Step 5: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2411221-89-9

Molecular Formula

C16H14FNO4S

Molecular Weight

335.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.